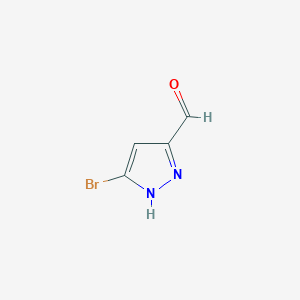

5-Bromo-1H-pyrazole-3-carbaldehyde

Description

The exact mass of the compound 5-Bromo-1H-pyrazole-3-carbaldehyde is 173.94288 g/mol and the complexity rating of the compound is 98. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-1H-pyrazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1H-pyrazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-pyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-4-1-3(2-8)6-7-4/h1-2H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUICLPHALGEKIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40698384 | |

| Record name | 5-Bromo-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518357-37-4 | |

| Record name | 5-Bromo-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-1H-pyrazole-3-carbaldehyde: A Comprehensive Technical Guide for Scaffold Functionalization

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently utilize 5-Bromo-1H-pyrazole-3-carbaldehyde (CAS 518357-37-4) as a highly versatile, bifunctional building block. Its value lies in the orthogonal reactivity of its C3-carbaldehyde and C5-bromide functional handles, which enables the rapid, modular assembly of complex, multi-substituted pyrazole libraries. However, unlocking its full potential requires a deep understanding of its annular tautomerism and the electronic interplay between its functional groups. This whitepaper provides a mechanistic and practical blueprint for strategically functionalizing this core scaffold.

Physicochemical Profiling & Structural Dynamics

Before initiating any synthetic campaign, it is critical to establish the physicochemical baseline of the reagent[1].

| Property | Value |

| CAS Number | 518357-37-4 |

| Molecular Formula | C4H3BrN2O |

| Molecular Weight | 174.98 g/mol |

| Physical Form | Pale-yellow to Yellow-brown Solid |

| Storage Conditions | 2-8 °C, stored under nitrogen |

| Purity | ≥95% |

| SMILES | O=CC1=NNC(Br)=C1 |

Structural Dynamics & Tautomerism: The 1H-pyrazole ring exhibits rapid annular tautomerism, meaning the proton dynamically exchanges between the N1 and N2 positions. In an unsubstituted pyrazole, this tautomerism effectively renders the C3 and C5 positions electronically equivalent. However, in 5-Bromo-1H-pyrazole-3-carbaldehyde, the presence of the electron-withdrawing C3-carbaldehyde and C5-bromide "locks" the electronic distribution. This polarization makes the C5-Br bond highly susceptible to oxidative addition by low-valent transition metals, while the C3-aldehyde remains a prime target for nucleophilic attack[2].

Reactivity Matrix & Mechanistic Causality

To design a self-validating synthetic sequence, we must exploit the orthogonal reactivity of the three primary sites:

-

N1-Proton (Acidic/Nucleophilic): The unprotected pyrazole nitrogen can coordinate with and poison palladium catalysts, or undergo undesired N-arylation during cross-coupling[3].

-

Causality: Masking this site with a robust protecting group (e.g., SEM or THP) is mandatory before transition-metal catalysis to ensure regiocontrol and maintain catalyst turnover.

-

-

C5-Bromide (Electrophilic): Activated by the electron-deficient pyrazole core.

-

Causality: Ideal for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings. The electron-withdrawing nature of the ring accelerates the oxidative addition step of the catalytic cycle.

-

-

C3-Carbaldehyde (Electrophilic): A highly reactive handle for reductive amination, Wittig olefination, or Knoevenagel condensation.

-

Causality: Can be functionalized either before or after C5-coupling, depending on the chemical stability of the appended groups.

-

Key Experimental Workflows (Self-Validating Protocols)

Protocol A: Regioselective N1-Protection via SEM-Cl

Objective: Prevent catalyst poisoning and non-specific N-arylation. Causality: Deprotonation with Sodium Hydride (NaH) generates a highly nucleophilic pyrazolide anion. The bulky 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) directs attack primarily to the less sterically hindered nitrogen, ensuring regioselectivity. Methodology:

-

Dissolve 5-Bromo-1H-pyrazole-3-carbaldehyde (1.0 equiv) in anhydrous DMF (0.2 M) under a strict N₂ atmosphere.

-

Cool the solution to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. (Self-Validation: Effervescence of H₂ gas confirms successful deprotonation).

-

Stir for 30 minutes, then add SEM-Cl (1.1 equiv) dropwise.

-

Warm to room temperature and stir for 2 hours.

-

Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Objective: Install an aryl/heteroaryl group at the C5 position. Causality: The use of Buchwald-type ligands (e.g., XPhos or SPhos) is critical when coupling electron-deficient, nitrogen-rich heterocycles. These bulky, electron-rich ligands facilitate rapid reductive elimination and prevent catalyst deactivation by the azole nitrogens[2][3]. Methodology:

-

Charge a Schlenk flask with the N-SEM protected 5-bromo-pyrazole (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 equiv).

-

Evacuate and backfill the flask with N₂ three times. (Self-Validation: Rigorous degassing is required to prevent the oxidation of the active Pd(0) species).

-

Add degassed 1,4-dioxane/H₂O (4:1 ratio, 0.1 M).

-

Heat the mixture at 90 °C for 12 hours.

-

Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.

Protocol C: Direct Reductive Amination at C3

Objective: Convert the carbaldehyde into a secondary or tertiary amine. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is a mild reducing agent that selectively reduces the transient iminium ion without reducing the unreacted aldehyde, minimizing side reactions and over-alkylation. Methodology:

-

Combine the C5-functionalized pyrazole-3-carbaldehyde (1.0 equiv) and a primary amine (1.2 equiv) in 1,2-dichloroethane (DCE) (0.2 M).

-

Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

-

Add NaBH(OAc)₃ (1.5 equiv) portion-wise.

-

Stir for 4-12 hours until complete consumption of the starting material is observed by LC-MS.

-

Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry, and purify.

Visualizations

Orthogonal functionalization workflow for 5-Bromo-1H-pyrazole-3-carbaldehyde.

Mechanistic pathway of direct reductive amination at the C3-carbaldehyde.

References

3. Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry / Organic Chemistry Portal URL: [Link]

4.[3] Title: A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society URL: [Link]

Sources

5-Bromo-1H-pyrazole-3-carbaldehyde CAS number and structure

Identity, Synthesis, and Application in Medicinal Chemistry

Physicochemical Identity & Structural Profile[1][2][3][4]

5-Bromo-1H-pyrazole-3-carbaldehyde is a bifunctional heterocyclic scaffold critical to modern drug discovery. It serves as a "linchpin" intermediate, allowing researchers to independently manipulate the halogen handle via cross-coupling and the aldehyde via condensation or reduction.

Core Identity Data

| Property | Specification |

| CAS Registry Number | 518357-37-4 |

| IUPAC Name | 5-Bromo-1H-pyrazole-3-carbaldehyde |

| Synonyms | 3-Bromo-1H-pyrazole-5-carbaldehyde (Tautomer); 5-Bromo-3-formylpyrazole |

| Molecular Formula | C₄H₃BrN₂O |

| Molecular Weight | 174.98 g/mol |

| SMILES | O=CC1=NNC(Br)=C1 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 148–152 °C (Decomposes) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

Structural Tautomerism

Researchers must recognize that unsubstituted pyrazoles exist in dynamic equilibrium. In solution, the hydrogen on the nitrogen oscillates between positions 1 and 2. Consequently, 5-bromo-1H-pyrazole-3-carbaldehyde is chemically equivalent to 3-bromo-1H-pyrazole-5-carbaldehyde .

Note: For consistency in IUPAC nomenclature, if the N1 position is substituted (e.g., N-methylation), the numbering becomes fixed, and the 3-bromo and 5-bromo isomers become distinct, separable compounds.

Caption: Tautomeric equilibrium of the core scaffold. In the absence of N-substitution, these forms are indistinguishable.

Synthetic Methodology

While direct formylation of 3-bromopyrazole is difficult due to regioselectivity issues, the most robust synthetic route relies on the reduction of the corresponding ethyl ester. This method offers high yields and avoids over-oxidation side products common with methyl-pyrazole oxidation.

Primary Route: Selective Reduction of Ethyl Ester

Precursor: Ethyl 5-bromo-1H-pyrazole-3-carboxylate (CAS: 1392208-46-6)

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

-

Dissolution: Dissolve Ethyl 5-bromo-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF (0.1 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Low temperature prevents over-reduction to the alcohol.

-

Reduction: Add DIBAL-H (Diisobutylaluminum hydride, 1.0 M in toluene, 2.5 eq) dropwise over 30 minutes.

-

Monitoring: Stir at -78 °C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LCMS.[1]

-

Quench: Quench carefully with methanol at -78 °C, followed by a saturated solution of Rochelle’s salt (Potassium sodium tartrate).

-

Workup: Warm to room temperature and stir vigorously until the aluminum emulsion clears (may take 1–2 hours). Extract with EtOAc (3x).[2]

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, gradient 0–40% EtOAc in Hexanes).

Alternative Route: Oxidation of Methyl Precursor

Precursor: 3-Methyl-5-bromo-1H-pyrazole

-

Method: Oxidation using KMnO₄ (aqueous/pyridine reflux) yields the carboxylic acid, which is then converted to the Weinreb amide and reduced to the aldehyde.

-

Drawback: Direct oxidation to aldehyde is difficult to control; usually proceeds to the acid.

Reactivity & Functionalization Map

This scaffold is a "divergent hub" in medicinal chemistry. The distinct reactivity profiles of the aryl bromide and the aldehyde allow for orthogonal functionalization.

Divergent Synthesis Workflow

-

Path A (Suzuki/Buchwald): The C-Br bond is reactive toward Pd-catalyzed cross-coupling, enabling the installation of aryl, heteroaryl, or amine groups.

-

Path B (Condensation/Reductive Amination): The C=O bond reacts with amines to form Schiff bases (reduced to secondary amines) or with phosphonates (Horner-Wadsworth-Emmons) to form vinyl derivatives.

-

Path C (N-Alkylation): The acidic NH (pKa ~14) can be alkylated to fix the regiochemistry.

Caption: Orthogonal reactivity map. Path A and B can be sequenced (e.g., Suzuki first, then Reductive Amination) to build complex libraries.

Applications in Drug Discovery[7]

Kinase Inhibition (p38 MAP, CDK)

The 3,5-disubstituted pyrazole motif is a privileged structure in kinase inhibitors. The 5-bromo position is typically replaced with a bulky aryl group to occupy the hydrophobic pocket of the ATP binding site, while the 3-formyl group is converted into a hydrogen-bond acceptor/donor motif (e.g., amide or amine) to interact with the hinge region.

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (<175 Da) and high ligand efficiency potential, this compound is an ideal fragment for screening. The bromine provides an anomalous scattering signal for X-ray crystallography, aiding in the determination of binding modes.

Safety & Handling

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation, H335)

-

-

Handling: Handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the carboxylic acid over time.

References

-

PubChem . 5-bromo-1H-pyrazole-3-carboxylic acid (Precursor Data). CID 21218106. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-1H-pyrazole-3-carbaldehyde

Introduction

5-Bromo-1H-pyrazole-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive aldehyde group and a bromine atom on the pyrazole core, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules with potential biological activity. This guide provides an in-depth analysis of the spectroscopic data for 5-Bromo-1H-pyrazole-3-carbaldehyde, offering researchers, scientists, and drug development professionals a comprehensive reference for its identification and characterization.

Molecular Structure and Key Spectroscopic Features

The structure of 5-Bromo-1H-pyrazole-3-carbaldehyde, with the IUPAC name 5-bromo-1H-pyrazole-3-carbaldehyde and CAS number 518357-37-4, is presented below. The key structural features that will be interrogated by various spectroscopic techniques are the pyrazole ring, the aldehyde functional group, and the carbon-bromine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5-Bromo-1H-pyrazole-3-carbaldehyde, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy

Expected Chemical Shifts and Splitting Patterns:

The ¹H NMR spectrum of 5-Bromo-1H-pyrazole-3-carbaldehyde is expected to be relatively simple, with two key signals in the aromatic/heteroaromatic region and one in the downfield aldehyde region.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond. |

| Pyrazole-H4 | 7.0 - 7.5 | Singlet (s) | This proton is on the pyrazole ring and its chemical shift is influenced by the adjacent bromine and the overall electron-withdrawing nature of the ring system. |

| N-H | 13.0 - 15.0 | Broad Singlet (br s) | The N-H proton of the pyrazole ring is acidic and often appears as a broad signal at a very downfield chemical shift. Its observation can be solvent-dependent, and it may exchange with D₂O. |

Experimental Protocol Considerations:

-

Solvent Selection: A deuterated solvent that can dissolve the compound without reacting with the aldehyde group is essential. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for pyrazole derivatives as it can effectively solvate the N-H proton, making it observable. Chloroform-d (CDCl₃) can also be used, but the N-H signal may be broader or less distinct.

-

Internal Standard: Tetramethylsilane (TMS) is the standard internal reference for ¹H NMR, with its signal set to 0.00 ppm.

-

Data Acquisition: A standard ¹H NMR experiment on a 300-500 MHz spectrometer would be sufficient to resolve the expected signals.

¹³C NMR Spectroscopy

Expected Chemical Shifts:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (Aldehyde) | 180 - 190 | The carbonyl carbon is significantly deshielded and appears far downfield. |

| C3 (Pyrazole) | 145 - 155 | This carbon is attached to the aldehyde group and is part of the C=N bond of the pyrazole ring. |

| C5 (Pyrazole) | 130 - 140 | This carbon is directly bonded to the bromine atom, which will influence its chemical shift. |

| C4 (Pyrazole) | 110 - 120 | This is the only C-H carbon on the pyrazole ring. |

Experimental Protocol Considerations:

-

Solvent and Standard: The same solvent and internal standard as for ¹H NMR can be used.

-

Acquisition Technique: A proton-decoupled ¹³C NMR experiment is standard to produce a spectrum with singlets for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups (in this case, to confirm the single CH group).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Bromo-1H-pyrazole-3-carbaldehyde will be characterized by several key absorption bands.

Expected Characteristic Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3100 - 3300 | Medium, Broad | Characteristic of the N-H bond in the pyrazole ring. The broadness is due to hydrogen bonding. |

| C-H Stretch (Aldehyde) | 2700 - 2900 and 2800 - 3000 | Medium | Two distinct bands are often observed for the aldehydic C-H stretch (Fermi resonance). |

| C=O Stretch (Aldehyde) | 1680 - 1710 | Strong | The position of this strong absorption is indicative of a conjugated aldehyde. |

| C=N and C=C Stretch | 1500 - 1650 | Medium to Strong | These absorptions arise from the pyrazole ring vibrations. |

| C-Br Stretch | 500 - 650 | Medium to Strong | This band in the fingerprint region is indicative of the carbon-bromine bond. |

Experimental Protocol:

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Molecular Ion and Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular formula of 5-Bromo-1H-pyrazole-3-carbaldehyde is C₄H₃BrN₂O. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak. The expected m/z values for the molecular ion will be approximately 173.95 (for C₄H₃⁷⁹BrN₂O) and 175.95 (for C₄H₃⁸¹BrN₂O), with nearly equal intensities.

-

Key Fragmentation Pathways:

-

Loss of the aldehyde group (-CHO) leading to a fragment at m/z ~145/147.

-

Loss of a bromine radical (Br•) resulting in a fragment at m/z ~95.

-

Cleavage of the pyrazole ring can lead to various smaller fragments.

-

Experimental Protocol:

-

Ionization Technique: Electron Ionization (EI) is a common technique that will induce fragmentation and provide a characteristic fingerprint spectrum. Electrospray Ionization (ESI) could also be used, which would likely show a prominent protonated molecule [M+H]⁺ at m/z ~175/177.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to obtain the mass spectrum.

Illustrative Workflow for Spectroscopic Analysis

The following diagram illustrates the logical flow for the comprehensive spectroscopic characterization of 5-Bromo-1H-pyrazole-3-carbaldehyde.

Caption: Workflow for the synthesis and spectroscopic confirmation of 5-Bromo-1H-pyrazole-3-carbaldehyde.

Synthesis of 5-Bromo-1H-pyrazole-3-carbaldehyde

A common synthetic route to pyrazole-3-carbaldehydes involves the Vilsmeier-Haack reaction. While a specific, detailed experimental procedure for 5-Bromo-1H-pyrazole-3-carbaldehyde is not widely published, a general protocol can be adapted from the synthesis of similar pyrazole aldehydes.

General Synthetic Protocol (Vilsmeier-Haack Reaction):

-

Preparation of the Vilsmeier Reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF).

-

Reaction with a Hydrazone Precursor: A suitable starting material would be the hydrazone of a 2-bromo-1-ethanone derivative. This hydrazone is then added to the prepared Vilsmeier reagent.

-

Reaction and Workup: The reaction mixture is typically heated to drive the cyclization and formylation. After the reaction is complete, it is carefully quenched by pouring it onto ice. The product can then be extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification: The crude product is then purified, typically by column chromatography or recrystallization, to yield pure 5-Bromo-1H-pyrazole-3-carbaldehyde.

It is imperative for researchers to consult relevant safety data sheets (SDS) for all reagents and to perform the synthesis in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Bromo-1H-pyrazole-3-carbaldehyde. By combining predicted data with the analysis of related compounds, researchers can confidently identify and characterize this important synthetic intermediate. The provided information on NMR, IR, and MS, along with a general synthetic strategy, serves as a valuable resource for those working in the fields of medicinal chemistry and materials science. As with any chemical analysis, it is recommended to acquire experimental data on a purified sample to confirm the structure and purity unequivocally.

References

Technical Whitepaper: Solubility Profile & Handling of 5-Bromo-1H-pyrazole-3-carbaldehyde

This guide serves as a definitive technical resource for the handling, solubilization, and application of 5-Bromo-1H-pyrazole-3-carbaldehyde . It is structured to provide actionable intelligence for researchers dealing with the specific physicochemical challenges of halogenated heterocyclic aldehydes.

Part 1: Executive Technical Summary

5-Bromo-1H-pyrazole-3-carbaldehyde (CAS: 518357-37-4) is a bifunctional heterocyclic building block critical in the synthesis of kinase inhibitors and agrochemicals. Its utility is defined by two reactive handles: the electrophilic aldehyde at C3 and the halogenated position at C5, amenable to cross-coupling.

However, its solubility behavior is non-trivial. The molecule possesses a "push-pull" electronic structure:

-

H-Bond Donor/Acceptor: The pyrazole N-H and N: motifs create strong intermolecular hydrogen bonding, leading to a high crystal lattice energy.

-

Lipophilicity vs. Polarity: The bromo substituent increases lipophilicity (LogP ~0.98), while the aldehyde and pyrazole core retain significant polarity.

Operational Reality: This compound is sparingly soluble in standard non-polar solvents and requires polar aprotic media or heat to achieve high concentrations (>50 mg/mL).

Part 2: Qualitative Solubility Profile

The following data categorizes solvent compatibility based on operational synthesis protocols and structural analysis.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Operational Notes |

| Polar Aprotic | DMSO, DMF, NMP | Excellent | Primary choice for stock solutions. Can typically achieve >100 mg/mL. Essential for nucleophilic aromatic substitution ( |

| Polar Protic | Methanol, Ethanol | Moderate | Temperature-dependent. Good for recrystallization.[1] Solubility increases significantly upon heating to reflux. |

| Chlorinated | DCM, Chloroform | Good | Useful for liquid-liquid extraction (workup). Solubilizes the compound well enough for chromatography loading. |

| Ethers | THF, 1,4-Dioxane | Moderate to Good | Excellent for reactions (e.g., Suzuki coupling). THF is preferred for reductive aminations. |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Standard extraction solvent. Limited utility for high-concentration reactions without co-solvents. |

| Hydrocarbons | Hexane, Heptane | Poor / Insoluble | Used as an anti-solvent to precipitate the product during purification. |

| Aqueous | Water | Poor (Neutral pH) | pH Dependent. Soluble in basic aqueous media (e.g., 1M NaOH) due to deprotonation of the pyrazole N-H ( |

Part 3: Experimental Protocols

Protocol A: The "Solubility Stress Test" (Self-Validating)

Do not rely on literature values alone. Validating solubility for your specific batch (polymorph differences) is critical.

Objective: Determine the saturation limit in a target solvent.

-

Preparation: Weigh 10 mg of 5-Bromo-1H-pyrazole-3-carbaldehyde into a 1.5 mL HPLC vial.

-

Titration: Add the target solvent in 50 µL increments .

-

Agitation: After each addition, vortex for 30 seconds and sonicate for 1 minute at 25°C.

-

Observation: Check for clarity.

-

Validation: Once dissolved, cool to 4°C for 1 hour. If precipitate forms, the solubility is temperature-sensitive (critical for storage).

Protocol B: Preparation of a 100 mM Stock Solution

Recommended for biological assays or high-throughput screening.

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

-

Calculation: MW = 174.98 g/mol .[4] To make 1 mL of 100 mM stock, you need 17.5 mg .

-

Procedure:

-

Weigh 17.5 mg of solid into a chemically resistant vial.

-

Add 500 µL DMSO.

-

Sonicate until fully dissolved (solution should be light yellow/colorless).

-

Top up to exactly 1.0 mL with DMSO.

-

-

Storage: Store at -20°C. DMSO is hygroscopic; seal tightly to prevent water absorption, which causes precipitation.

Part 4: Decision Logic & Workflows (Visualized)

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on the intended application (Reaction vs. Purification).

Figure 2: Solubility Testing Workflow

Caption: Step-by-step experimental workflow to determine saturation limits using the "Stress Test" protocol.

Part 5: Scientific Rationale & Causality

Why These Solvents?

-

DMSO/DMF (Dipolar Aprotic): The pyrazole ring is a "hard" heterocycle. The highly polar S=O and N-C=O bonds in DMSO and DMF respectively disrupt the strong intermolecular hydrogen bonds (N-H...N) holding the crystal lattice together. This is why they are the only solvents capable of high-concentration stock solutions [1].

-

Ethanol (Protic): While ethanol can donate hydrogen bonds, it is less effective at breaking the crystal lattice at room temperature. However, upon heating, the kinetic energy overcomes the lattice energy, allowing the compound to dissolve. As the solution cools, the lattice energy dominates again, causing precipitation—making Ethanol the ideal recrystallization solvent [2].

-

Water (Aqueous): The neutral compound is hydrophobic. However, adding a base (NaOH) removes the proton from the pyrazole nitrogen (N1), creating a charged pyrazolate anion. This ionic species is highly water-soluble. This reversible switch is crucial for Acid-Base Extraction purification strategies [3].

Common Pitfalls

-

Aldehyde Oxidation: In protic solvents (Methanol) exposed to air, the aldehyde group at C3 can slowly oxidize to the carboxylic acid or form hemiacetals. Always use fresh, anhydrous solvents for storage.

-

Precipitation in Bio-Assays: When diluting a DMSO stock into aqueous buffer (e.g., PBS), the compound may "crash out" if the final concentration exceeds its aqueous solubility limit (typically <100 µM). Perform a serial dilution check before cell-based assays.

References

-

BenchChem. Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide. (Analogous pyrazole solubility principles). Retrieved from

-

ARKIVOC. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (Review of synthesis and purification solvents). ARKIVOC 2011 (i) 196-245.[5][6] Retrieved from

-

GuideChem. How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic acid? (Describes extraction and pH-dependent solubility of the carboxylic acid analog). Retrieved from

-

Sigma-Aldrich. Safety Data Sheet: 5-Bromo-3-pyridinecarboxaldehyde.[7] (Safety and handling of analogous halogenated aldehydes). Retrieved from

Sources

Reactivity and stability of 5-Bromo-1H-pyrazole-3-carbaldehyde

Topic: Reactivity and stability of 5-Bromo-1H-pyrazole-3-carbaldehyde Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Navigating the Tautomeric Scaffold in High-Throughput Synthesis

Executive Summary: The "Chameleon" Scaffold

5-Bromo-1H-pyrazole-3-carbaldehyde (CAS: 518357-37-4) represents a high-value "chameleon" intermediate in medicinal chemistry. Its utility stems from its orthogonal tri-functionality : an acidic amine (NH), an electrophilic aldehyde (CHO), and a halogen handle (C-Br) primed for cross-coupling.

However, this versatility comes with a significant challenge: annular tautomerism . The migration of the proton between N1 and N2 renders the C3 and C5 positions chemically equivalent in solution but distinct upon functionalization. Successful utilization of this scaffold requires a strategic approach to regiocontrol, stability management, and sequential functionalization.

This guide provides a mechanistic deep-dive into stabilizing, manipulating, and scaling this critical intermediate.

Structural Dynamics & Tautomerism

The defining feature of 5-bromo-1H-pyrazole-3-carbaldehyde is its rapid tautomeric equilibrium. In solution, the molecule exists as a mixture of two tautomers.[1] This has profound implications for reactivity, particularly during N-alkylation or acylation.

The Tautomeric Equilibrium

The proton on the pyrazole nitrogen is labile. While often drawn as the 3-formyl-5-bromo tautomer, the equilibrium is influenced by solvent polarity and hydrogen bonding.

-

Tautomer A (3-formyl): The aldehyde is at position 3; Bromine at 5.

-

Tautomer B (5-formyl): The aldehyde is at position 5; Bromine at 3.

Implication: Without a directing group or steric control, N-alkylation results in a mixture of regioisomers (1,3-disubstituted vs. 1,5-disubstituted products).

Figure 1: Annular tautomerism renders the 3 and 5 positions fluid until the Nitrogen is locked.

Stability Profile & Storage Protocols

The aldehyde moiety is the "weak link" regarding stability. It is susceptible to autoxidation to the carboxylic acid (5-bromo-1H-pyrazole-3-carboxylic acid) and polymerization (aldol-type condensations) if stored improperly.

| Parameter | Specification / Behavior |

| Physical State | Off-white to pale yellow solid. |

| Oxidation Sensitivity | High. The aldehyde slowly oxidizes to carboxylic acid in air. |

| Hygroscopicity | Moderate. Moisture can accelerate hydrate formation or polymerization. |

| Thermal Stability | Stable up to ~100°C, but prolonged heat promotes decomposition. |

| Recommended Storage | -20°C or 4°C under Argon/Nitrogen atmosphere. Desiccate. |

Diagnostic Check: Before use in critical steps, check the 1H NMR (DMSO-d6) .

-

Aldehyde proton: Singlet at ~9.8–10.0 ppm.

-

Impurity: Broad singlet at ~13.0 ppm indicates carboxylic acid formation.

Reactivity Landscape & Strategic Workflows

The molecule offers three distinct reaction vectors. The order of operations is critical to avoid chemoselectivity issues.

Vector 1: The Nitrogen (N1) – The "Lock"

-

Reactivity: Nucleophilic attack on alkyl halides, Michael acceptors, or protecting groups.

-

Challenge: Regioselectivity.

-

Strategy: Use bulky protecting groups (e.g., SEM, THP, Trityl) or specific bases to influence the isomer ratio.

-

Protocol Note:Cesium Carbonate (Cs2CO3) in DMF often favors the thermodynamic product (1,3-disubstituted) due to reversible alkylation or specific coordination effects [1].

-

Vector 2: The Aldehyde (C3) – The "Warhead"

-

Reactivity: Reductive amination, Wittig olefination, oxidation, reduction.

-

Constraint: Must be compatible with the C-Br bond (avoid Lithium reagents that might cause Lithium-Halogen exchange unless intended).

Vector 3: The Bromine (C5) – The "Coupling Partner"[2]

-

Reactivity: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig.[2]

-

Constraint: Unprotected NH pyrazoles can poison Pd catalysts or undergo competitive N-arylation. Always protect N1 before Pd-coupling.

Figure 2: Divergent synthesis map. N-protection is the gateway to efficient Pd-catalysis.

Experimental Protocols

Self-Validating Methodologies for Reproducible Results.

Protocol A: Regioselective N-Protection (SEM-Cl)

Rationale: The SEM (2-(Trimethylsilyl)ethoxymethyl) group stabilizes the pyrazole for lithiation or coupling and is easily removed with TFA or TBAF.

-

Setup: Dissolve 5-bromo-1H-pyrazole-3-carbaldehyde (1.0 eq) in anhydrous DMF (0.2 M).

-

Base: Add Cs2CO3 (1.5 eq) at 0°C. Stir for 30 min to deprotonate.

-

Alkylation: Add SEM-Cl (1.1 eq) dropwise.

-

Reaction: Warm to RT and stir for 3–12 h. Monitor by TLC (Hex/EtOAc).

-

Workup: Dilute with water, extract with EtOAc.

-

Validation: 1H NMR will show distinct NOE signals between the SEM methylene and the pyrazole C4-H, confirming the regiochemistry (usually favoring the less sterically hindered 1,3-isomer).

Protocol B: Suzuki-Miyaura Cross-Coupling

Rationale: Installing an aryl group at C5 while preserving the aldehyde.

-

Substrate: Use N-protected 5-bromo-pyrazole-3-carbaldehyde (1.0 eq).

-

Partners: Aryl boronic acid (1.2 eq), Pd(dppf)Cl2·DCM (0.05 eq), K2CO3 (2.0 M aq, 3.0 eq).

-

Solvent: 1,4-Dioxane (degassed).

-

Conditions: Heat to 80–90°C under N2 for 4–16 h.

-

Note: If the aldehyde is sensitive to the boronic acid (rare), consider protecting it as an acetal before this step. However, standard Suzuki conditions are usually compatible with free aldehydes.

Protocol C: Reductive Amination (Aldehyde Focus)

Rationale: Converting the CHO to a CH2-NH-R amine.

-

Imine Formation: Mix aldehyde (1.0 eq) and Amine (1.1 eq) in DCE (Dichloroethane). Add catalytic AcOH if amine is weak. Stir 1 h.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).

-

Time: Stir at RT for 4–16 h.

-

Quench: Sat. NaHCO3.

-

Safety: STAB evolves hydrogen gas; ensure venting.

Safety & Toxicology (SDS Summary)

Signal Word: WARNING

-

GHS Classifications:

-

Handling: Use in a fume hood. Avoid dust formation.[4]

-

Emergency: In case of contact, flush with water for 15 minutes.

References

-

Regioselectivity in Pyrazole Alkylation: Fustero, S., et al. "Regioselective N-Alkylation of Pyrazoles." Journal of Organic Chemistry, 2008 , 73(9), 3523–3529. Link

-

Suzuki Coupling on Pyrazoles: Kudo, N., et al. "Synthesis of 3,5-Disubstituted Pyrazoles via Suzuki-Miyaura Coupling." Chemical and Pharmaceutical Bulletin, 1999 , 47(6), 857-868. Link

-

Tautomerism Overview: Elguero, J., et al.[5] "The Tautomerism of Heterocycles."[6] Advances in Heterocyclic Chemistry, 1976 , Suppl 1. Link

-

Compound Data: PubChem CID 21218106 (Related Acid), CAS 518357-37-4. Link

Sources

- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 21218106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles | MDPI [mdpi.com]

Topic: Potential Applications of 5-Bromo-1H-pyrazole-3-carbaldehyde in Medicinal Chemistry

An In-Depth Technical Guide

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful therapeutic agents.[1][2] This guide focuses on a particularly versatile building block: 5-Bromo-1H-pyrazole-3-carbaldehyde . Its unique bifunctional nature, featuring a reactive aldehyde at the 3-position and a synthetically malleable bromine atom at the 5-position, offers a dual-handle approach for the strategic construction of complex molecular architectures. We will explore the inherent reactivity of this scaffold, detail its application in the synthesis of targeted therapeutics—particularly kinase inhibitors—and provide validated experimental protocols for its derivatization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this potent scaffold in their discovery programs.

The Pyrazole Scaffold: A Foundation of Therapeutic Success

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[3] Their structural features allow them to act as versatile pharmacophores, capable of engaging in various biological interactions such as hydrogen bonding and hydrophobic interactions, which are critical for binding to enzymes and receptors.[3] The widespread biological activities reported for pyrazole derivatives—including anticancer, anti-inflammatory, antimicrobial, and antiviral properties—underscore their significance in drug discovery.[3][4][5]

5-Bromo-1H-pyrazole-3-carbaldehyde: A Bifunctional Linchpin

The strategic importance of 5-Bromo-1H-pyrazole-3-carbaldehyde lies in its distinct and orthogonally reactive functional groups. This allows for a stepwise and controlled elaboration of the molecular structure, a key principle in modern synthetic medicinal chemistry.

Molecular Structure and Properties:

-

Molecular Formula: C₄H₃BrN₂O[6]

-

Molecular Weight: 174.98 g/mol [6]

-

Key Functional Groups:

-

C3-Carbaldehyde: An electrophilic center ideal for nucleophilic additions and condensation reactions.

-

C5-Bromine: A versatile leaving group, perfectly suited for transition metal-catalyzed cross-coupling reactions.

-

Reactivity of the C3-Aldehyde

The aldehyde group is a gateway to a vast array of chemical transformations. It readily participates in condensation reactions to form larger, more complex structures.[7] Key transformations include:

-

Schiff Base Formation: Reaction with primary amines to form imines, a common linkage in bioactive molecules.

-

Knoevenagel Condensation: Reaction with active methylene compounds to create carbon-carbon double bonds, often used to synthesize chalcone-like intermediates.[4]

-

Wittig Reaction: Conversion of the aldehyde to an alkene, providing another route for carbon skeleton extension.

-

Reductive Amination: A two-step or one-pot process to form C-N bonds, yielding substituted amines.[8]

Reactivity of the C5-Bromine

The bromine atom serves as a powerful synthetic "handle" for introducing molecular diversity.[9] Its primary utility is in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize potency and selectivity.[9]

-

Suzuki-Miyaura Coupling: Forms C(sp²)-C(sp²) bonds by coupling with aryl or heteroaryl boronic acids. This is particularly crucial for synthesizing kinase inhibitors, where specific aromatic moieties are often required for binding to the ATP pocket.[1]

-

Sonogashira Coupling: Creates C(sp²)-C(sp) bonds with terminal alkynes, introducing linear structural elements.[9]

-

Buchwald-Hartwig Amination: Forms C(sp²)-N bonds, providing access to 5-amino-1H-pyrazole derivatives, which are themselves valuable pharmacophores.[1][9]

Application in the Design of Kinase Inhibitors

Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[10][11] The pyrazole scaffold is frequently found in FDA-approved kinase inhibitors, where it often serves as a hinge-binding motif, mimicking the adenine region of ATP.[12] 5-Bromo-1H-pyrazole-3-carbaldehyde is an ideal starting point for building libraries of potent and selective kinase inhibitors.

A typical workflow involves an initial cross-coupling reaction to install a key recognition motif at the C5 position, followed by elaboration of the C3-aldehyde to complete the pharmacophore.

Many pyrazole-based inhibitors target critical nodes in oncogenic signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various cancers.[1][11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. rroij.com [rroij.com]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chemscene.com [chemscene.com]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5-Bromo-1H-pyrazole-3-carbaldehyde from 5-bromo-1H-pyrazole-3-carboxylic acid

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-1H-pyrazole-3-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic conversion of 5-bromo-1H-pyrazole-3-carboxylic acid to the highly valuable building block, 5-bromo-1H-pyrazole-3-carbaldehyde. Pyrazole aldehydes are critical precursors in the development of a wide array of pharmaceutical agents and agrochemicals, owing to their versatile reactivity and established biological significance.[1][2] This document moves beyond a simple recitation of steps to offer a rationale-driven discussion of the synthetic strategy, a detailed experimental protocol, and troubleshooting insights to empower researchers in achieving a successful and efficient transformation.

The Strategic Imperative: Navigating the Carboxylic Acid to Aldehyde Reduction

The direct, single-step reduction of a carboxylic acid to an aldehyde is a notoriously challenging transformation in organic synthesis.[3][4] The primary obstacle is the high reactivity of the intermediate aldehyde, which is more susceptible to reduction than the starting carboxylic acid.[5][6] Consequently, powerful reducing agents like lithium aluminum hydride (LiAlH₄) invariably lead to the corresponding primary alcohol through over-reduction.[5][7]

To circumvent this, synthetic strategies typically fall into two categories:

-

Two-Step Sequence: This involves reducing the carboxylic acid completely to the primary alcohol, followed by a separate, controlled oxidation back to the aldehyde. While reliable, this adds steps, consumes more reagents, and can be less efficient overall.[7][8]

-

One-Pot, Two-Stage Transformation: A more elegant and efficient approach involves the in situ conversion of the carboxylic acid into a more reactive derivative, such as an acid chloride or an activated ester. This intermediate can then be selectively reduced to the aldehyde using a sterically hindered or less reactive hydride source that does not readily attack the aldehyde product, especially at low temperatures.[6][9]

This guide will focus on the latter strategy, detailing a robust protocol that involves the formation of an intermediate acid chloride followed by its immediate reduction. This method offers a balance of reactivity, selectivity, and operational simplicity for laboratory-scale synthesis.

Recommended Synthetic Pathway: From Acid to Aldehyde

The selected pathway involves two key stages within a single reaction vessel, minimizing handling and potential yield loss. First, the carboxylic acid is activated with an agent like thionyl chloride (SOCl₂) or oxalyl chloride. Second, the resulting highly reactive acyl chloride is immediately reduced using a mild and sterically hindered reducing agent.

Caption: Overall workflow for the two-stage, one-pot synthesis.

Causality in Reagent Selection

-

Activation Agent (Thionyl Chloride): 5-bromo-1H-pyrazole-3-carboxylic acid is a relatively stable molecule. Direct hydride attack is slow and requires harsh conditions. Converting it to the corresponding acyl chloride dramatically increases the electrophilicity of the carbonyl carbon. Thionyl chloride is an excellent choice as it is cost-effective and the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) is often employed to generate the Vilsmeier reagent in situ, which is the active catalyst for the transformation.[10][11]

-

Reducing Agent (Lithium Tri-tert-butoxyaluminum Hydride): To prevent the reduction from proceeding to the alcohol, a carefully chosen reducing agent is paramount. Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is significantly less reactive than its parent, LiAlH₄.[9] The three bulky tert-butoxy groups sterically hinder the approach of the hydride to the already-formed aldehyde, effectively "stopping" the reaction at the desired stage, particularly when conducted at cryogenic temperatures (-78 °C).[9] An alternative, Diisobutylaluminum hydride (DIBAL-H), can also be used effectively at low temperatures for the same reason.[8][9][12]

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight | Notes |

| 5-Bromo-1H-pyrazole-3-carboxylic acid | 1328893-16-8 | C₄H₃BrN₂O₂ | 190.98 g/mol | Starting material[13][14] |

| Thionyl chloride (SOCl₂) | 7719-09-7 | Cl₂OS | 118.97 g/mol | Reagent grade, freshly distilled |

| Anhydrous Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 g/mol | From a solvent purification system |

| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 g/mol | Catalyst |

| Lithium tri-tert-butoxyaluminum hydride | 17476-04-9 | C₁₂H₂₈AlLiO₃ | 254.29 g/mol | Typically as a 1.0 M solution in THF |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 g/mol | Solvent for reducing agent |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 g/mol | For workup |

| Saturated aq. Potassium Sodium Tartrate | 6381-59-5 | C₄H₄KNaO₆·4H₂O | 282.22 g/mol | Rochelle's salt, for workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 g/mol | Drying agent |

| Silica Gel | 7631-86-9 | SiO₂ | 60.08 g/mol | For column chromatography |

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 5-bromo-1H-pyrazole-3-carboxylic acid (1.0 eq).

-

Solvent Addition: Suspend the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

-

Catalyst Addition: Add one drop of anhydrous N,N-dimethylformamide (DMF) to the suspension.

-

Acid Chloride Formation: Cool the flask to 0 °C using an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 15 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution (HCl and SO₂).

-

Preparation for Reduction: Once the formation of the acid chloride is complete, remove all volatile components (excess SOCl₂ and DCM) under reduced pressure. It is critical to ensure all thionyl chloride is removed. Re-dissolve the resulting crude acyl chloride residue in anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the THF solution to -78 °C using a dry ice/acetone bath. Slowly add a 1.0 M solution of lithium tri-tert-butoxyaluminum hydride in THF (1.1 eq) dropwise, ensuring the internal temperature does not rise above -70 °C.

-

Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the consumption of the acyl chloride by TLC.

-

Quenching: While still at -78 °C, slowly and carefully quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt). Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. This step is crucial for breaking up the aluminum salt emulsions that often form during workup.[8]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 5-bromo-1H-pyrazole-3-carbaldehyde.

Mechanistic Insights

Understanding the underlying mechanism validates the procedural choices.

Caption: Simplified mechanism for the two-stage synthesis.

In the first stage, the carboxylic acid attacks the thionyl chloride, leading to an acyl chlorosulfite intermediate. This intermediate then collapses, releasing sulfur dioxide and hydrogen chloride gas, to form the stable acyl chloride. In the second stage, the hydride from LiAlH(Ot-Bu)₃ performs a nucleophilic attack on the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling the chloride ion to yield the final aldehyde product.

Product Characterization

The final product should be characterized to confirm its identity and purity.

| Analysis | Expected Results for 5-Bromo-1H-pyrazole-3-carbaldehyde[15] |

| Molecular Formula | C₄H₃BrN₂O |

| Molecular Weight | 174.98 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (DMSO-d₆) | δ ~10.0 (s, 1H, -CHO), δ ~7.5 (s, 1H, pyrazole C4-H), δ ~14.5 (br s, 1H, pyrazole N-H). Note: Chemical shifts are estimates and should be confirmed experimentally. |

| ¹³C NMR (DMSO-d₆) | δ ~185 (CHO), δ ~145 (C3), δ ~120 (C5), δ ~115 (C4). Note: Chemical shifts are estimates and should be confirmed experimentally. |

| Mass Spec (ESI+) | m/z = 174.9/176.9 [M+H]⁺, showing characteristic bromine isotope pattern. |

Troubleshooting and Field Insights

| Problem | Potential Cause(s) | Recommended Solution |

| Low or No Yield | 1. Incomplete formation of the acyl chloride. 2. Degradation of the reducing agent. 3. N-H proton of pyrazole interfering with reagents. | 1. Use freshly distilled SOCl₂; ensure reaction goes to completion. 2. Use a fresh bottle of LiAlH(Ot-Bu)₃ solution and ensure anhydrous conditions. 3. Consider adding a non-nucleophilic base like triethylamine (1.1 eq) after acyl chloride formation and before reduction. Alternatively, protect the N-H with a group like SEM or Boc prior to the sequence. |

| Over-reduction to Alcohol | 1. Reaction temperature for reduction was too high. 2. Excess reducing agent was used. 3. Quenching was too slow, allowing the reaction to warm. | 1. Strictly maintain the temperature at -78 °C during addition and reaction. 2. Perform a careful titration of the reducing agent or use precisely 1.05-1.1 equivalents. 3. Quench the reaction efficiently while still cold. |

| Difficult Workup (Persistent Emulsion) | Incomplete complexation of aluminum salts. | Stir vigorously with Rochelle's salt for an extended period (can be several hours to overnight) until the layers fully clarify. Adding a small amount of dilute HCl can sometimes help, but be cautious of product stability. |

Safety and Handling

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. Handle only in a fume hood, wearing acid-resistant gloves, splash goggles, and a lab coat.

-

Hydride Reagents (LiAlH(Ot-Bu)₃, DIBAL-H): These are moisture-sensitive and can be pyrophoric. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame- or oven-dried glassware.

-

Dichloromethane (DCM): A suspected carcinogen. Minimize exposure and handle in a well-ventilated area.

-

Workup: The quenching of hydride reagents is highly exothermic and releases hydrogen gas. Perform additions slowly and behind a blast shield, especially on a larger scale.

By adhering to the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize 5-bromo-1H-pyrazole-3-carbaldehyde, a key intermediate for innovation in drug discovery and materials science.

References

-

Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes | Organic Letters - ACS Publications. (n.d.). Retrieved from 3][4]

- Reducing Carboxylic Acids to Aldehydes - Chemistry Steps. (n.d.).

- Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis - Chemical Communications (RSC Publishing). (n.d.).

- Reduction of carboxylic acids - Chemguide. (n.d.).

- 18.7: Reduction of Carboxylic Acids and Their Derivatives - Chemistry LibreTexts. (2019, June 5).

- One-pot Conversion of Carboxylic Acids to Aldehydes - University of Louisville. (n.d.).

- Preparation of Aldehydes and Ketones from Nitriles and Carboxylic Acids - Moodle. (n.d.).

- Selective Reduction of Carboxylic Acids to Aldehydes by a Ruthenium-catalyzed Reaction with 1,2-Bis(dimethylsilyl)benzene - Oxford Academic. (n.d.).

- How can carboxylic acid be safely reduced to aldehyde? - Quora. (2016, September 14).

- 518357-37-4 | 5-Bromo-1H-pyrazole-3-carbaldehyde - ChemScene. (n.d.).

- SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY - Semantic Scholar. (n.d.).

- Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity - Oriental Journal of Chemistry. (n.d.).

- 5-bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 21218106 - PubChem. (n.d.).

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - Semantic Scholar. (n.d.).

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (n.d.).

- 5-Bromo-1H-pyrazole-3-carboxylic acid 95% | CAS: 1328893-16-8 | AChemBlock. (2026, February 19).

- 5-Bromo-1H-pyrazole-3-carboxylic acid | 1328893-16-8 - MilliporeSigma. (n.d.).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Preparation of Aldehydes and Ketones from Nitriles and Carboxylic Acids [moodle.tau.ac.il]

- 7. quora.com [quora.com]

- 8. ir.library.louisville.edu [ir.library.louisville.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]

- 12. Reducing Carboxylic Acids to Aldehydes - Chemistry Steps [chemistrysteps.com]

- 13. 5-bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 21218106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 5-Bromo-1H-pyrazole-3-carboxylic acid 95% | CAS: 1328893-16-8 | AChemBlock [achemblock.com]

- 15. chemscene.com [chemscene.com]

The Strategic Utility of 5-Bromo-1H-pyrazole-3-carbaldehyde in Modern Drug Discovery: A Technical Guide

Executive Summary

The pyrazole ring is a privileged nitrogen-containing heterocyclic scaffold, prominently featured in numerous FDA-approved therapeutics (e.g., celecoxib, sildenafil) due to its excellent metabolic stability, hydrogen-bonding capacity, and favorable pharmacokinetic profile[1]. Within this chemical space, 5-Bromo-1H-pyrazole-3-carbaldehyde (CAS 518357-37-4) has emerged as a highly versatile, bifunctional building block[2].

This technical whitepaper explores the orthogonal reactivity of this specific derivative, detailing how the C3-aldehyde and C5-bromine handles allow for the rapid assembly of complex molecular hybrids. We will critically examine its application in synthesizing potent anticancer agents and dual-action antidiabetic therapeutics, providing validated experimental workflows for immediate laboratory implementation.

Chemical Rationale: Orthogonal Functionalization

The architectural brilliance of 5-Bromo-1H-pyrazole-3-carbaldehyde lies in its dual reactive sites, which permit divergent synthetic pathways without the need for complex protecting-group strategies[3].

-

The C3-Carbaldehyde Handle: The highly electrophilic aldehyde group readily participates in nucleophilic addition and condensation reactions. It is the primary site for Claisen-Schmidt condensations to form pyrazole-chalcones, or reductive aminations to generate bioactive amines[4].

-

The C5-Bromine Handle: The halogen at the 5-position serves as an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of aryl, alkynyl, or amine substituents to fine-tune the lipophilicity and target-binding affinity of the pharmacophore.

Orthogonal functionalization of 5-Bromo-1H-pyrazole-3-carbaldehyde.

Pharmacological Profiling & Target Mechanisms

Derivatives synthesized from pyrazole-3-carbaldehydes exhibit profound polypharmacology, primarily categorized into oncology and metabolic disease applications[5].

Oncology: Apoptosis Induction and Cell Cycle Arrest

Pyrazole-chalcone hybrids synthesized from the carbaldehyde precursor have demonstrated potent anti-proliferative activity against breast (MCF7), prostate (PC3), and pancreatic (PACA2) cancer cell lines[4]. The mechanistic causality is driven by the modulation of key apoptotic and cell-cycle regulatory proteins. Specifically, these derivatives upregulate the tumor suppressor protein p53 while simultaneously downregulating Cyclin D1 (CCND1), a critical modulator of the G1-to-S phase transition[4]. Furthermore, molecular docking studies confirm high-affinity binding to mutant p53, CDK4, and the anti-apoptotic protein Bcl-2[4].

Anticancer mechanism of pyrazole derivatives via p53 and CDK4/Bcl-2 modulation.

Metabolic Disorders: Dual Enzymatic Inhibition

In the management of Type 2 Diabetes Mellitus, pyrazole-chalcones and their cyclized pyrazoline counterparts act as potent dual inhibitors of

Quantitative Data Summary

The following table synthesizes the biological efficacy of advanced pyrazole-3-carbaldehyde derivatives across various therapeutic targets, providing a benchmark for lead optimization.

| Target / Parameter | Biological System | Modulatory Effect / IC50 | Reference Standard |

| Porcine Pancreas (In vitro) | IC50 = 4.21 ± 0.03 µg/mL | Acarbose (IC50 = 3.81 µg/mL) | |

| S. cerevisiae (In vitro) | IC50 = 2.76 ± 0.01 µg/mL | Acarbose (IC50 = 2.45 µg/mL) | |

| p53 Expression | MCF7 Breast Cancer Cells | 3.89-fold Upregulation | Untreated Control |

| CCND1 Expression | MCF7 Breast Cancer Cells | 0.64-fold Downregulation | Untreated Control |

| Bcl-2 Affinity | Computational Docking | Standard (-33.96 kcal/mol) |

(Data aggregated from recent in vitro enzymatic and gene expression assays[4][7])

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include explicit causality for reagent selection and internal control checkpoints.

Protocol A: Microwave-Assisted Synthesis of Pyrazole-Chalcone Hybrids

Rationale: Conventional base-catalyzed Claisen-Schmidt condensations often suffer from prolonged reaction times and the generation of multiple side products. Microwave irradiation accelerates the reaction kinetics, improves regioselectivity, and yields highly pure products[1].

-

Preparation: In a microwave-safe reaction vial, dissolve 1.0 mmol of 5-Bromo-1H-pyrazole-3-carbaldehyde and 1.0 mmol of the desired substituted acetophenone in 5 mL of absolute ethanol.

-

Catalysis: Add 0.5 mL of a 10% aqueous Potassium Hydroxide (KOH) solution. Causality: The strong base is required to deprotonate the

-carbon of the acetophenone, generating the reactive enolate nucleophile. -

Irradiation: Subject the mixture to microwave irradiation (300 W, 65°C) for 5–10 minutes.

-

Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the UV-active aldehyde spot confirms reaction completion.

-

Isolation: Pour the hot mixture into 50 mL of crushed ice water and neutralize with 1M HCl. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure hybrid.

Protocol B: In Vitro -Amylase Inhibition Assay

Rationale: This colorimetric assay evaluates antidiabetic potential by measuring the inhibition of starch cleavage into reducing sugars[1][6].

-

Enzyme Preparation: Prepare a 0.5 mg/mL solution of porcine pancreatic

-amylase in 0.02 M sodium phosphate buffer (pH 6.9 with 0.006 M NaCl). Causality: A pH of 6.9 is strictly maintained to mimic the physiological environment of the human small intestine, ensuring optimal enzyme conformation. -

Pre-incubation: In a 96-well plate, mix 50 µL of the enzyme solution with 50 µL of the synthesized pyrazole derivative (dissolved in DMSO, final well concentration <1% DMSO to prevent solvent-induced enzyme denaturation). Incubate at 37°C for 15 minutes.

-

Substrate Addition: Add 50 µL of a 1% starch solution to each well and incubate for exactly 15 minutes at 37°C.

-

Termination & Detection: Stop the reaction by adding 100 µL of 3,5-dinitrosalicylic acid (DNSA) color reagent. Heat the plate/tubes in a boiling water bath for 5 minutes. Causality: DNSA reacts stoichiometrically with the reducing sugars (maltose) generated by active amylase, shifting the solution color from yellow to red-brown.

-

Quantification: Cool to room temperature, dilute with distilled water, and measure the absorbance at 540 nm using a microplate reader.

-

Self-Validation Checkpoint: Run a parallel positive control using Acarbose. The assay is validated if Acarbose yields an IC50 within the expected literature range (~3.8 µg/mL). Calculate the percentage of inhibition: [(Abs_control - Abs_sample) / Abs_control] × 100.

Conclusion

5-Bromo-1H-pyrazole-3-carbaldehyde stands as a cornerstone intermediate in contemporary medicinal chemistry. Its orthogonal reactivity profile enables the rapid generation of diverse chemical libraries. As demonstrated by recent pharmacological data, the resulting pyrazole hybrids possess immense potential in targeting complex multigenic diseases, particularly through p53-mediated apoptosis in oncology and dual enzymatic inhibition in metabolic disorders.

References

-

(PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review - ResearchGate.[Link]

-

Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Publishing.[Link]

-

Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC.[Link]

-

Novel Pyrrolidine-Based Pyrazolines as α-Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations | ACS Omega.[Link]

-

In Vitro Enzymatic and Computational Assessments of Pyrazole–Isatin and Pyrazole–Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflammatory Agents - MDPI.[Link]

Sources

- 1. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07397A [pubs.rsc.org]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 3920-50-1: Pyrazole-3-Carbaldehyde | CymitQuimica [cymitquimica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Technical Deep Dive: Pyrazole-Based Kinase Inhibitors

Executive Summary: The Privileged Scaffold

The pyrazole ring (

This guide moves beyond basic descriptions to analyze the structural mechanics, synthetic challenges (specifically regiochemistry), and validation protocols required to develop high-potency pyrazole-based inhibitors. We will examine how this scaffold has evolved from Type I ATP-competitive inhibitors (e.g., Crizotinib) to allosteric modulators (e.g., Asciminib).

Structural Biology & Binding Mechanics[3]

The Donor-Acceptor Motif

The success of the pyrazole scaffold relies on its tautomeric nature, allowing it to serve as both a hydrogen bond donor (NH) and acceptor (N). In the context of the kinase ATP-binding pocket:

-

The Acceptor (N2): Typically interacts with the backbone NH of the hinge region residues.

-

The Donor (NH1): Interacts with the backbone Carbonyl (C=O) of the hinge.

This dual interaction anchors the molecule, orienting substituents into the hydrophobic back-pocket (Gatekeeper region) or the solvent-front, determining selectivity.

Binding Mode Visualization

The following diagram illustrates the pharmacophore model of a typical pyrazole inhibitor within the kinase cleft.

Figure 1: Pharmacophore model showing the bidentate H-bond interaction between the pyrazole core and the kinase hinge region.[3]

Case Studies: FDA-Approved Pyrazoles

The evolution of pyrazoles is evident in the transition from multi-kinase inhibitors to highly selective precision medicines.

| Drug Name | Target(s) | Mechanism | Indication | Key Structural Feature |

| Crizotinib | ALK, ROS1, MET | Type I (ATP Competitive) | NSCLC | 3-benzyloxy-pyrazole moiety binds active conformation. |

| Encorafenib | BRAF V600E | Type I (ATP Competitive) | Melanoma, CRC | Pyrazole core stabilizes the active conformation. |

| Avapritinib | KIT, PDGFRA | Type I (Active) | GIST | Fused pyrazolo[1,5-a]pyrimidine scaffold. |

| Asciminib | BCR-ABL1 | Allosteric (Myristoyl Pocket) | CML | Pyrazole acts as a linker; binds remote from ATP site. |

| Ruxolitinib | JAK1/2 | Type I | Myelofibrosis | Pyrazole is a substituent on the pyrrolo[2,3-d]pyrimidine core. |

Technical Insight: Asciminib represents a paradigm shift. Unlike Crizotinib, which competes with ATP, Asciminib binds to the myristoyl pocket, clamping the kinase in an inactive conformation. This overcomes resistance caused by ATP-site mutations (e.g., T315I).

Synthetic Chemistry: Controlling Regioselectivity

The Challenge: 1,3 vs. 1,5 Isomers

The most common route to pyrazoles is the condensation of hydrazines with 1,3-diketones.[4] However, this often yields a mixture of regioisomers (1,3-disubstituted vs. 1,5-disubstituted), which have vastly different biological activities.

Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Objective: Synthesize a specific pyrazole core with >95% regiomeric purity.

Reagents:

-

1,3-Diketone (Substrate A)

-

Aryl Hydrazine (Substrate B)

-

Ethanol (Solvent)[5]

-

Catalytic HCl or Acetic Acid

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 eq of 1,3-diketone in absolute ethanol (0.5 M concentration).

-

Addition: Add 1.1 eq of Aryl Hydrazine dropwise at

.-

Causality: Low temperature favors the kinetic product initially, preventing rapid, uncontrolled cyclization.

-

-

Cyclization: Allow to warm to Room Temperature (RT), then reflux for 2–4 hours.

-

Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the diketone peak.

-

-

Workup: Evaporate solvent. Redissolve in EtOAc, wash with

(to remove acid catalyst) and brine. -

Purification (Critical): Flash column chromatography (Hexane:EtOAc gradient).

-

Note: The 1,5-isomer is typically more polar than the 1,3-isomer due to the dipole moment alignment.

-

Self-Validating Step (NOE Spectroscopy): To confirm regiochemistry, perform a 1D-NOE (Nuclear Overhauser Effect) NMR experiment.

-

Irradiate the N-Methyl or N-Aryl protons.

-

Observation: If you observe enhancement of the C5-substituent signal, you have the 1,5-isomer . If you observe enhancement of the C3-substituent (or no enhancement of the other group), you likely have the 1,3-isomer .

Biological Validation: The ADP-Glo Kinase Assay

For evaluating kinase inhibitors, the ADP-Glo™ assay is the industry standard due to its high Z-factor and resistance to compound interference (fluorescence quenching).

Principle

The assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction. It is a two-step coupled assay:

Assay Workflow Diagram

Figure 2: Step-by-step workflow for the ADP-Glo bioluminescent kinase assay.

Detailed Protocol

-

Compound Preparation: Prepare 3-fold serial dilutions of the pyrazole inhibitor in 100% DMSO. Transfer 50 nL to a 384-well white low-volume plate (acoustic dispensing preferred).

-

Enzyme Addition: Dilute the kinase (e.g., BRAF V600E) in Assay Buffer (25 mM HEPES pH 7.5, 10 mM

, 0.01% Triton X-100). Add 2.5 -

Substrate/ATP Mix: Add 2.5

L of Substrate (e.g., MEK1 inactive) + ATP mix.-

Critical Parameter: The ATP concentration must be at

for the kinase to ensure the assay is sensitive to ATP-competitive inhibitors.

-

-

Reaction: Incubate at RT for 60 minutes.

-

Step 1 (Depletion): Add 5

L of ADP-Glo Reagent. Incubate 40 min. -

Step 2 (Detection): Add 10

L of Kinase Detection Reagent. Incubate 30 min. -

Data Analysis: Measure Luminescence. Normalize data to "No Enzyme" (0% activity) and "DMSO Only" (100% activity) controls to calculate % Inhibition.

Self-Validating Check:

-

Z-Factor: Must be > 0.5.

-

Reference Control: Run Staurosporine or a known inhibitor (e.g., Ruxolitinib) on every plate. If the

of the reference shifts >3-fold from historical means, invalidate the run.

Future Perspectives: Beyond Inhibition

The pyrazole scaffold is now being adapted for PROTACs (Proteolysis Targeting Chimeras). By attaching a pyrazole-based binder (warhead) to an E3 ligase ligand via a linker, researchers can degrade the kinase rather than just inhibiting it. This is particularly effective for scaffolding kinases (e.g., focal adhesion kinase) where simple enzymatic inhibition is insufficient.

References

-

Fabbro, D., et al. "Ten years of protein kinase inhibitors: from optimization to clinical trials." Methods in Molecular Biology, 2012. Link

-

Cui, J. J., et al. "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 2011. Link

-

Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[9] Promega, 2024. Link

-

Schoepfer, J., et al. "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1." Journal of Medicinal Chemistry, 2018. Link

-

Duan, Y., et al. "c-Src Binds to the Cancer Drug Ruxolitinib with an Active Conformation."[10] PLOS One, 2014.[10] Link

-

Ansari, M.F., et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules, 2021. Link

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. promega.com [promega.com]

- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 9. promegaconnections.com [promegaconnections.com]

- 10. c-Src Binds to the Cancer Drug Ruxolitinib with an Active Conformation | PLOS One [journals.plos.org]

Precision Synthesis of Pyrazole Carbaldehydes: A Technical Guide

Executive Summary: The Pharmacophore Context

In modern medicinal chemistry, the pyrazole-4-carbaldehyde scaffold is not merely an intermediate; it is a linchpin in the synthesis of bioactive heterocycles. It serves as the primary "handle" for diversifying pyrazole cores into kinase inhibitors (e.g., c-Met, ALK inhibitors) and anti-inflammatory agents.